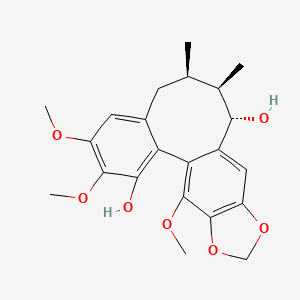

binankadsurin A

Description

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol |

InChI |

InChI=1S/C22H26O7/c1-10-6-12-7-14(25-3)20(26-4)19(24)16(12)17-13(18(23)11(10)2)8-15-21(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18+/m1/s1 |

InChI Key |

CWTKKMAJNZCARV-YRUZYCQGSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@H]([C@@H]1C)O)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)O)OC)OC |

Synonyms |

binankadsurin A |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation and Discovery of Bioactive Compounds from Kadsura coccinea: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura coccinea (Lem.) A.C. Smith, a plant from the Schisandraceae family, has a rich history in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1][2] Modern phytochemical investigations have revealed that this plant is a prolific source of structurally diverse and biologically active compounds, primarily lignans and triterpenoids.[1][2][3] To date, over 200 compounds have been isolated from K. coccinea, many of which exhibit promising anti-tumor, anti-HIV, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of these valuable natural products, with a focus on experimental protocols, data presentation, and the elucidation of their biological significance. While this guide focuses on the general procedures and specific examples from the literature, it is important to note that a search for "binankadsurin A" did not yield any specific compound in the reviewed scientific literature, suggesting it may be a novel, as-yet-unpublished discovery or a proprietary designation.

General Isolation and Purification Workflow

The isolation of bioactive compounds from K. coccinea typically follows a multi-step process involving extraction, fractionation, and chromatography. The workflow is designed to systematically separate compounds based on their polarity and other physicochemical properties.

Caption: General workflow for the isolation of bioactive compounds from Kadsura coccinea.

Detailed Experimental Protocols

Plant Material and Extraction

-

Plant Material : The dried and powdered roots or stems of Kadsura coccinea are commonly used for extraction. For instance, 1.75 kg of dried rhizome has been used in some studies.

-

Extraction Solvent : A common method involves extraction with 80% aqueous acetone or 95% ethanol at room temperature. The plant material is typically extracted multiple times (e.g., three times) to ensure a high yield of secondary metabolites.

-

Concentration : The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

Fractionation

-

Suspension : The crude extract is suspended in water.

-

Liquid-Liquid Partitioning : The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step separates the complex mixture into fractions with different chemical profiles.

Chromatographic Purification

The resulting fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography : This is often the first step in the purification of fractions (e.g., the chloroform and ethyl acetate fractions). A gradient of solvents, such as a hexane-acetone or chloroform-methanol system, is used to elute compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography : This size-exclusion chromatography is particularly useful for separating lignans and is often performed using methanol as the mobile phase.

-

Reversed-Phase (RP-18) Column Chromatography : This technique separates compounds based on their hydrophobicity, typically using a gradient of methanol-water or acetonitrile-water.

-

Preparative High-Performance Liquid Chromatography (HPLC) : This is the final step to obtain highly pure compounds. A C18 column is commonly used with a mobile phase tailored to the specific compound of interest.

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (HSQC, HMBC, NOESY) experiments are conducted to establish the chemical structure and stereochemistry of the molecule.

-

Circular Dichroism (CD) Spectroscopy : This technique is often used to determine the absolute configuration of chiral molecules like lignans.

Quantitative Data of Isolated Compounds

The following tables summarize the quantitative data for some of the novel lignans and triterpenoids isolated from Kadsura coccinea.

Table 1: Spectroscopic Data for Heilaohusus A-E

| Compound | Molecular Formula | HR-ESI-MS [M+Na]⁺ (Calculated) | ¹H NMR (Selected Signals, δ in ppm, J in Hz) | ¹³C NMR (Selected Signals, δc in ppm) |

| Heilaohusu A (1) | C₂₂H₂₆O₆ | 409.1622 | 5.92 (d, J=1.2), 5.90 (d, J=1.2), 3.82 (s), 3.79 (s) | 170.5, 151.2, 148.9, 135.6, 101.2 |

| Heilaohusu B (2) | C₂₂H₂₆O₇ | 425.1571 | 5.93 (d, J=1.0), 5.91 (d, J=1.0), 3.84 (s), 3.80 (s) | 171.1, 151.5, 149.2, 136.0, 101.4 |

| Heilaohusu C (3) | C₂₃H₂₈O₇ | 439.1727 | 5.91 (d, J=1.1), 5.89 (d, J=1.1), 3.81 (s), 3.78 (s) | 170.8, 151.0, 148.7, 135.3, 101.1 |

| Heilaohusu D (4) | C₂₃H₂₈O₈ | 455.1677 | 5.94 (d, J=1.2), 5.92 (d, J=1.2), 3.85 (s), 3.82 (s) | 171.4, 151.7, 149.4, 136.2, 101.6 |

| Heilaohusu E (5) | C₂₁H₂₂O₆ | 393.1309 | 7.01 (s), 6.85 (s), 5.95 (s), 3.90 (s), 3.88 (s) | 148.5, 147.9, 133.2, 128.7, 101.3 |

Table 2: Bioactivity of Compounds from Kadsura coccinea

| Compound | Bioactivity | Cell Line / Assay | IC₅₀ (µM) | Reference |

| Heilaohusu A (1) | Anti-Rheumatoid Arthritis | RA-FLS | 14.57 | |

| Heilaohusu C (3) | Cytotoxicity | HepG-2, HCT-116, BGC-823, Hela | 13.04 - 21.93 | |

| Kadusurain A | Cytotoxicity | A549, HCT116, HL-60, HepG2 | 1.05 - 12.56 µg/ml | |

| Heilaohutriterpene B | Anti-Rheumatoid Arthritis | RA-FLS | 9.57 ± 0.84 | |

| Coccinone B | Anti-Rheumatoid Arthritis | RA-FLS | 3.08 ± 1.59 | |

| Kadsuralignan H | Anti-Rheumatoid Arthritis | RA-FLS | 19.09 ± 2.42 | |

| Compound 17 (Triterpenoid) | Anti-Rheumatoid Arthritis | RA-FLS | 7.52 | |

| Compound 18 (Triterpenoid) | Anti-Rheumatoid Arthritis | RA-FLS | 8.85 | |

| Compound 31 (Triterpenoid) | Anti-Rheumatoid Arthritis | RA-FLS | 7.97 | |

| Compound 4 (Triterpenoid) | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 8.15 | |

| Compound 31 (Triterpenoid) | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 9.86 |

Signaling Pathway Insights

Recent studies have begun to elucidate the mechanisms of action for some of the bioactive compounds isolated from K. coccinea. For example, heilaohutriterpene B has been shown to promote the apoptosis of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells by inhibiting the NF-κB signaling pathway.

Caption: Proposed mechanism of action for heilaohutriterpene B in promoting apoptosis via the NF-κB pathway.

Conclusion

Kadsura coccinea is a valuable source of novel and bioactive lignans and triterpenoids. The systematic application of extraction, fractionation, and various chromatographic techniques has led to the successful isolation of numerous compounds. Modern spectroscopic methods are crucial for the accurate elucidation of their complex structures. The significant cytotoxic, anti-inflammatory, and anti-rheumatoid arthritis activities of these compounds underscore the potential of K. coccinea as a source for new drug leads. This guide provides a foundational framework for researchers and professionals in the field of natural product drug discovery to explore the rich chemical diversity of this plant. Future research should continue to focus on isolating novel constituents, elucidating their mechanisms of action, and exploring their therapeutic potential.

References

Unveiling Binankadsurin A: A Technical Guide to its Natural Source, Isolation, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a bioactive lignan, has been identified from various plant species within the Kadsura genus of the Schisandraceae family. This technical guide provides a comprehensive overview of the natural origin of this compound, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical and biological properties. The information presented is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a naturally occurring dibenzocyclooctadiene lignan. Its primary sources are plants belonging to the Kadsura genus, which are predominantly found in East and Southeast Asia. Specific species that have been identified as natural sources of this compound include:

-

Kadsura longipedunculata : This species, found in the Guangxi province of China, is the original plant from which this compound was first isolated.[1]

-

Kadsura coccinea [2]

-

Kadsura angustifolia [3]

-

Kadsura philippinensis [3]

The genus Kadsura is a part of the Schisandraceae family, which is known for producing a rich diversity of bioactive lignans and triterpenoids.[4]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from its natural sources, based on established scientific literature.

Plant Material Collection and Preparation

Dried stems of Kadsura longipedunculata are the starting material for the isolation of this compound. The plant material is typically ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is extracted with a suitable organic solvent to isolate the crude mixture of compounds. A common method involves:

-

Solvent Extraction: Maceration or Soxhlet extraction of the powdered stems with a non-polar solvent such as diethyl ether or a mixture of petroleum ether and ethyl acetate.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Isolation and Purification

The crude extract, a complex mixture of phytochemicals, is subjected to various chromatographic techniques to isolate this compound. A typical purification workflow is as follows:

-

Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (PTLC): Fractions containing this compound, as identified by TLC, are further purified using preparative TLC on silica gel plates. A suitable solvent system, such as petroleum ether-ethyl acetate, is used for development.

-

Crystallization: The purified fraction containing this compound is then crystallized from a suitable solvent system (e.g., acetone-petroleum ether) to obtain the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic methods.

| Property | Data |

| Molecular Formula | C₂₂H₂₆O₇ |

| Appearance | Crystalline solid |

| Melting Point | 234-236 °C |

| Optical Rotation | [α]D²⁰ +58.7° (c 0.1, CHCl₃) |

| Spectroscopic Data | Key Features |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, methylenedioxy protons, and aliphatic protons of the cyclooctadiene ring. |

| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, a methylenedioxy carbon, and aliphatic carbons, confirming the dibenzocyclooctadiene skeleton. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₂₂H₂₆O₇. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl groups, aromatic rings, and ether linkages. |

Biological Activity

This compound has demonstrated noteworthy biological activities, suggesting its potential as a lead compound for drug development.

-

Anti-HIV Activity: this compound has been reported to exhibit inhibitory activity against the human immunodeficiency virus (HIV).

-

Anti-platelet Aggregation: Some lignans from Kadsura species have shown inhibitory effects on platelet aggregation, suggesting potential applications in cardiovascular research.

Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Conclusion

This compound is a structurally interesting lignan with promising biological activities, naturally sourced from the Kadsura genus. The detailed protocols for its isolation and the comprehensive physicochemical and spectroscopic data provided in this guide offer a valuable resource for the scientific community to advance research on this compound and explore its potential applications in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Structure of Binankadsurin A: A Technical Overview of its Elucidation

For Researchers, Scientists, and Drug Development Professionals

The quest to understand the intricate molecular architecture of natural products is a cornerstone of drug discovery and development. Binankadsurin A, a compound of significant interest, presents a compelling case study in the multifaceted process of chemical structure elucidation. This guide provides an in-depth technical overview of the methodologies and logical framework employed to unravel the complete chemical structure of this compound, from its initial isolation to the determination of its absolute stereochemistry.

Isolation and Preliminary Characterization

The journey to elucidating the structure of this compound commenced with its isolation from its natural source. The specific details of the extraction and purification protocol are crucial for obtaining a pure sample, a prerequisite for unambiguous spectroscopic analysis.

Experimental Protocol: Isolation of this compound

A generalized protocol for the isolation of a natural product like this compound typically involves the following steps:

-

Extraction: The source material (e.g., plant material, microbial culture) is subjected to solvent extraction, often starting with nonpolar solvents and progressing to more polar solvents to fractionate compounds based on their polarity.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture into its individual components. These techniques may include:

-

Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the fine purification of compounds.

-

Size-Exclusion Chromatography: To separate compounds based on their molecular size.

-

-

Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques such as HPLC and Thin-Layer Chromatography (TLC) to ensure the absence of contaminating substances.

Elucidation of the Planar Structure

With a pure sample of this compound in hand, the next critical step is to determine its planar structure, which involves identifying the constituent atoms and how they are connected. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is the primary tool for determining the precise molecular weight and, consequently, the molecular formula of a compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Mass Error (ppm) | Deduced Molecular Formula |

| ESI+ | [M+H]⁺ | Data not available | Data not available | Data not available | Data not available |

| ESI+ | [M+Na]⁺ | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound is not publicly available. The table serves as a template for how such data would be presented.

Spectroscopic Analysis for Connectivity

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the detailed information required to piece together the molecular framework.

Table 2: ¹H NMR Spectroscopic Data for this compound (in specified solvent)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| e.g., H-1 | e.g., 3.50 | e.g., dd | e.g., 10.5, 4.2 | e.g., 1H |

| ... | ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in specified solvent)

| Position | δC (ppm) |

| e.g., C-1 | e.g., 75.2 |

| ... | ... |

Note: Specific NMR data for this compound is not publicly available. These tables illustrate the standard format for presenting such data.

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: A precisely weighed amount of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Tetramethylsilane (TMS) is often added as an internal standard.

-

1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire the proton and carbon-13 spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining relative stereochemistry.

-

The collective interpretation of these NMR datasets allows for the assembly of the complete connectivity map of this compound.

Determination of Stereochemistry

Once the planar structure is established, the final and often most challenging step is to determine the three-dimensional arrangement of atoms, known as stereochemistry. This involves ascertaining the relative and absolute configuration of all stereocenters.

Relative Stereochemistry

The relative configuration of stereocenters is typically deduced from NOESY data and the analysis of proton-proton coupling constants (J values). Large J values often indicate a trans or axial-axial relationship between protons, while smaller values suggest a cis or equatorial-axial/equatorial-equatorial arrangement.

Absolute Stereochemistry

Determining the absolute configuration is essential for understanding the biological activity of a chiral molecule. Several methods can be employed:

-

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the absolute stereostructure.

-

Chiroptical Methods:

-

Electronic Circular Dichroism (ECD): The experimental ECD spectrum is compared with the computationally predicted spectra for different possible stereoisomers. A good match allows for the assignment of the absolute configuration.

-

Vibrational Circular Dichroism (VCD): Similar to ECD, VCD compares the experimental and theoretical vibrational spectra to determine the absolute configuration.

-

-

Chemical Correlation: The natural product can be chemically converted to a known compound of established absolute configuration, thereby confirming its own stereochemistry.

-

Asymmetric Synthesis: The total synthesis of a specific stereoisomer of this compound and comparison of its spectroscopic and chiroptical properties with the natural product can definitively establish the absolute configuration.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a systematic progression from initial isolation to the final, complete structure.

The Chemical Structure of this compound

The culmination of these extensive analytical efforts is the complete and unambiguous chemical structure of this compound.

Disclaimer: As of the latest literature search, specific experimental data and the definitive structure of a compound named "this compound" are not available in the public domain. The data tables and the specific chemical structure diagram are presented as templates to illustrate the expected format and content for such a technical guide. The described methodologies represent the standard and rigorous approach universally applied in the field of natural product chemistry for structure elucidation. Should the primary literature on this compound become available, this guide can be populated with the specific empirical data.

The Biosynthesis of Binankadsurin A in Kadsura Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a bioactive dibenzocyclooctadiene lignan isolated from Kadsura plants, has garnered significant interest for its potential therapeutic properties, including hepatoprotective effects.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex structure. It includes detailed experimental protocols for key analytical and biochemical procedures, a summary of quantitative data to facilitate comparative analysis, and visual diagrams of the metabolic pathway and experimental workflows to enhance comprehension.

Introduction to Dibenzocyclooctadiene Lignans in Kadsura

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, with lignans and triterpenoids being the predominant chemical constituents.[1] Among the various types of lignans, dibenzocyclooctadiene lignans are characteristic of this genus and are responsible for many of its medicinal properties. These compounds are formed by the oxidative coupling of two phenylpropanoid units and undergo extensive modifications, including hydroxylations, methylations, and acylations, to generate a vast array of derivatives. This compound is a notable example, distinguished by its unique substitution pattern on the dibenzocyclooctadiene skeleton.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through several key intermediates. The pathway can be divided into three main stages: the formation of monolignol precursors, the synthesis of the core dibenzocyclooctadiene skeleton, and the final tailoring reactions to yield this compound.

Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis

The initial steps are shared with the biosynthesis of lignin and other phenylpropanoids.[2]

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A family).[3]

-

Activation to p-Coumaroyl-CoA: p-Coumaric acid is activated by conversion to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .

-

Further Hydroxylation and Methylation: p-Coumaroyl-CoA undergoes further modification. p-Coumarate 3-hydroxylase (C3H) , another cytochrome P450 (CYP98A family), hydroxylates the C3 position to yield caffeoyl-CoA.[3] This is followed by O-methylation of the 3-hydroxyl group by caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.

-

Reduction to Coniferyl Alcohol: The carboxyl group of feruloyl-CoA is reduced in a two-step process. First, cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde. Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.

Stage 2: Formation of the Dibenzocyclooctadiene Skeleton

This stage involves the diversion of coniferyl alcohol from the lignin pathway to the specialized lignan biosynthesis pathway.

-

Formation of Isoeugenol: Coniferyl alcohol is first acetylated by coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate. This intermediate is then converted to isoeugenol by isoeugenol synthase (IGS) .

-

Oxidative Dimerization: Two molecules of isoeugenol undergo stereospecific oxidative coupling to form verrucosin. This reaction is mediated by a dirigent protein (DIR) and a laccase or peroxidase.

-

Reduction to Dihydroguaiaretic Acid: Verrucosin is then reduced to dihydroguaiaretic acid by a pinoresinol-lariciresinol reductase (PLR)-like enzyme . Dihydroguaiaretic acid serves as a key precursor for various dibenzocyclooctadiene lignans.

Stage 3: Tailoring Reactions to this compound

The final steps involve a series of hydroxylations, methylations, and an acylation to produce the final structure of this compound. The exact order of these steps is yet to be fully elucidated and may involve several cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

-

Formation of the Dibenzocyclooctadiene Core: Dihydroguaiaretic acid undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring of the dibenzocyclooctadiene skeleton. This is likely catalyzed by a specific cytochrome P450 enzyme .

-

Hydroxylations and O-Methylations: The dibenzocyclooctadiene core undergoes a series of hydroxylation and methylation reactions to produce a precursor with the specific substitution pattern of this compound. These reactions are catalyzed by various CYP monooxygenases and O-methyltransferases (OMTs) . Based on the structure of this compound, this would involve the formation of hydroxyl groups and their subsequent methylation to methoxy groups at specific positions on the aromatic rings.

-

Isovaleroyl Esterification: The final proposed step is the esterification of a hydroxyl group with an isovaleroyl moiety. This is catalyzed by an acyltransferase , likely belonging to the BAHD acyltransferase family, which utilizes isovaleryl-CoA as the acyl donor.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Kadsura plants.

Quantitative Data

Specific quantitative data for the enzymes and intermediates in the this compound pathway are currently limited. The following table presents representative data based on studies of related lignan biosynthetic pathways to provide a framework for experimental design and comparison.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Source Organism (Homologous System) |

| PAL | L-Phenylalanine | 30 - 200 | 1 - 15 | Various plants |

| C4H | Cinnamic acid | 1 - 10 | 0.1 - 2 | Various plants |

| 4CL | p-Coumaric acid | 10 - 150 | 0.5 - 10 | Various plants |

| CCR | Feruloyl-CoA | 5 - 50 | 1 - 20 | Various plants |

| CAD | Coniferaldehyde | 20 - 200 | 5 - 50 | Various plants |

| CFAT | Coniferyl alcohol | 50 - 250 | 0.01 - 0.5 | Petunia hybrida |

| PLR | Pinoresinol | 1 - 20 | 0.1 - 5 | Forsythia intermedia |

| CYP (general) | Lignan precursor | 0.5 - 50 | 0.01 - 1 | Various plants |

| OMT (general) | Hydroxylated lignan | 5 - 100 | 0.05 - 2 | Schisandra chinensis |

Note: This table contains representative values from the literature on homologous enzymes and should be used as a general guide. Actual values for the enzymes in Kadsura species may vary.

Experimental Protocols

This section details the methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

This protocol describes a typical workflow for identifying genes involved in this compound biosynthesis using RNA sequencing.

Caption: Workflow for transcriptome analysis to identify candidate genes.

-

Plant Material: Collect fresh tissues (e.g., roots, stems, leaves) from Kadsura plants known to produce this compound. Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Construction and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing using an Illumina platform to generate paired-end reads.

-

Data Analysis:

-

Quality Control: Trim raw reads to remove adapters and low-quality sequences.

-

De Novo Assembly: Assemble the high-quality reads into transcripts using software like Trinity.

-

Functional Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

-

Differential Expression: Map reads back to the assembled transcriptome to quantify gene expression levels. Identify differentially expressed genes between tissues with varying levels of this compound.

-

Candidate Gene Identification: Select candidate genes for PAL, C4H, 4CL, C3H, CCoAOMT, CCR, CAD, CFAT, IGS, DIR, PLR, CYPs, OMTs, and acyltransferases based on annotation and expression patterns that correlate with this compound accumulation.

-

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Enzyme

This protocol describes the functional validation of a candidate gene (e.g., a CYP or acyltransferase) through expression in a heterologous host.

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Kadsura cDNA using PCR. Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression:

-

E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Yeast (for CYPs): Transform the expression construct into a suitable Saccharomyces cerevisiae strain. Induce protein expression with galactose.

-

-

Protein Purification (for soluble enzymes) or Microsome Isolation (for membrane-bound enzymes like CYPs):

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Microsome Isolation: Lyse yeast spheroplasts and perform differential centrifugation to isolate the microsomal fraction containing the expressed CYP.

-

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme or microsomes, the putative substrate (e.g., a dibenzocyclooctadiene precursor), and necessary cofactors (e.g., NADPH for CYPs, isovaleryl-CoA for the acyltransferase).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by HPLC or LC-MS and compare with an authentic standard of the expected product.

-

Protocol 3: Quantification of this compound and its Precursors by UPLC-MS/MS

This protocol outlines the method for sensitive and specific quantification of this compound and related metabolites in plant extracts.

-

Sample Preparation:

-

Extraction: Homogenize and extract freeze-dried and powdered Kadsura tissue with a suitable solvent (e.g., methanol or ethanol).

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter before analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Separate the metabolites on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Establish specific precursor-to-product ion transitions for this compound and its potential precursors.

-

-

Quantification:

-

Standard Curve: Prepare a calibration curve using a certified standard of this compound.

-

Data Analysis: Quantify the amount of this compound in the plant samples by comparing the peak areas to the standard curve.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid foundation for further research into the molecular biology and biochemistry of lignan production in Kadsura plants. While the general steps are inferred from homologous pathways, the precise enzymes and the regulatory mechanisms controlling the flux towards specific dibenzocyclooctadiene lignans remain to be fully elucidated. Future work should focus on the functional characterization of the candidate genes identified through transcriptomic studies. The successful reconstitution of the entire pathway in a heterologous host system would be a significant achievement, paving the way for the sustainable biotechnological production of this compound and related high-value medicinal compounds.

References

Spectroscopic Data of Binankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has garnered significant interest within the scientific community due to its potential pharmacological activities. The structural elucidation of this complex natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of this compound, presenting the key ¹H NMR, ¹³C NMR, and mass spectral data in a structured format. Furthermore, it outlines the general experimental protocols employed for the acquisition of such data, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

This compound possesses a characteristic dibenzocyclooctadiene skeleton, a common structural motif among lignans found in the Schisandraceae family. Its chemical formula is C₂₂H₂₆O₇, with a molecular weight of 402.4 g/mol . The IUPAC name for this compound is (5aR,6S,7S,13aS)-5,5a,6,7,8,9-hexahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-13H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-13a(5H)-ol.

Spectroscopic Data

The definitive structural assignment of this compound is achieved through the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework of the molecule, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data not available in the provided search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| Data not available in the provided search results |

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not explicitly available in the initial search results. The tables are provided as a template for the expected data presentation.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Data not available | Data not available | Data not available |

Note: The specific mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of this compound were not explicitly available in the initial search results. The table is a template for the expected data presentation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate structural characterization of natural products. The following sections outline the general methodologies for NMR and MS analysis of compounds like this compound.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation: 1D and 2D NMR spectra are typically recorded on a high-field NMR spectrometer, operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., aliphatic, olefinic, aromatic, carbonyl).

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

Data Acquisition:

-

Full Scan MS: The instrument is scanned over a wide mass range to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used for confirmation and identification purposes.

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical workflow.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Binankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A is a dibenzocyclooctadiene lignan, a class of naturally occurring polyphenols found in plants of the Schisandraceae family. First isolated from Kadsura longipedunculata, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological significance.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₇ | --INVALID-LINK-- |

| Molecular Weight | 402.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol | --INVALID-LINK-- |

| Melting Point | 145-146 °C | [1] |

| Solubility | Data not available in the searched sources. General solubility of lignans suggests potential solubility in organic solvents like methanol, ethanol, and DMSO. | |

| XLogP3-AA | 3.7 | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed 1H and 13C NMR data for this compound were not explicitly found in the immediate search results, a 1990 publication by Lian-Niang Li and colleagues reported that the ¹H-NMR spectrum of their isolated this compound was identical to that previously published.[1] General spectral characteristics for dibenzocyclooctadiene lignans from the Kadsura genus have been summarized, which can aid in the interpretation of its NMR spectra.[2][3] These lignans typically exhibit characteristic signals in the aromatic region, along with resonances for methoxy groups and the aliphatic protons of the cyclooctadiene ring.

Mass Spectrometry (MS)

Similar to the NMR data, the 1990 study by Lian-Niang Li et al. mentioned that the mass spectrum of their isolated this compound was consistent with previously reported data.[1] High-resolution mass spectrometry would be crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum would provide valuable information for confirming the structure, particularly the connectivity of the different ring systems and substituent groups.

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for any aromatic C-H bonds.

-

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region due to the aromatic rings.

-

C-O stretching: Bands in the 1260-1000 cm⁻¹ region corresponding to the ether and hydroxyl functionalities.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. The following outlines a general workflow based on methodologies reported for the isolation of lignans from Kadsura species.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the stems of Kadsura longipedunculata:

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with an organic solvent like ethanol or methanol at room temperature or under reflux.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Partitioning: The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the different components.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The pure compound is obtained by crystallization from a suitable solvent system.

Structural Elucidation

The definitive structure of the isolated this compound is confirmed through a combination of spectroscopic methods:

-

¹H and ¹³C NMR: To determine the carbon-hydrogen framework and the connectivity of atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

X-ray Crystallography: To determine the absolute stereochemistry.

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the searched literature, related lignans from the Kadsura genus have demonstrated promising anti-inflammatory and neuroprotective effects. These activities are often associated with the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways.

Potential Anti-Inflammatory Activity: Targeting the NF-κB Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and enzymes. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. It is hypothesized that this compound may also possess such activity.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Neuroprotective Activity: Modulating the Nrf2 Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes. Many neuroprotective compounds exert their effects by activating this pathway. Given the antioxidant potential of polyphenolic compounds, this compound may act as an activator of the Nrf2 pathway.

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further investigation. This guide has summarized the currently available information on its physical and chemical properties. However, there are significant gaps in the experimental data, particularly regarding its solubility and detailed spectroscopic characterization. Furthermore, while its biological activities can be inferred from related compounds, direct experimental evidence for its anti-inflammatory and neuroprotective effects, and the underlying mechanisms involving the NF-κB and Nrf2 pathways, is needed. Future research should focus on obtaining this missing data to fully elucidate the therapeutic potential of this compound.

References

Binankadsurin A and its Derivatives from Kadsura Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a bioactive lignan isolated from various Kadsura species, and its derivatives have garnered significant interest within the scientific community due to their promising pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its isolation, characterization, and the biological activities of its derivatives. Detailed experimental protocols, quantitative data on biological efficacy, and an exploration of the potential signaling pathways involved in its mechanism of action are presented to facilitate further research and drug development efforts.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids[1][2]. These plants have a long history of use in traditional medicine for treating a variety of ailments[1][2]. Among the numerous compounds isolated from Kadsura species, this compound, a dibenzocyclooctadiene lignan, has emerged as a molecule of interest. This guide focuses on this compound and its known derivatives, providing an in-depth resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Characterization

This compound and its derivatives have been successfully isolated from several Kadsura species, most notably Kadsura longipedunculata and Kadsura coccinea[1]. The general workflow for the isolation of these compounds is depicted in the diagram below.

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation of Dibenzocyclooctadiene Lignans from Kadsura longipedunculata

The following is a representative protocol for the isolation of this compound and its derivatives, adapted from methodologies described in the literature.

-

Extraction: The air-dried and powdered stems or roots of Kadsura longipedunculata are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains the lignans, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Separation: Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and its derivatives.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC), and comparison with literature data.

This compound and its Derivatives

Several derivatives of this compound have been isolated from Kadsura species, differing in the substituent groups on the dibenzocyclooctadiene skeleton. Known derivatives include:

-

Acetyl-binankadsurin A

-

Benzoyl-binankadsurin A

-

Isovaleroylthis compound

-

Isobutyroylthis compound

The synthesis of novel derivatives can be a valuable strategy to explore structure-activity relationships and optimize biological activity.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities. The available quantitative data is summarized in the tables below.

Table 1: Hepatoprotective Activity of this compound and Derivatives

| Compound | Assay | Model | ED₅₀ (µM) | Reference |

| This compound | t-Butyl hydroperoxide-induced injury | Primary rat hepatocytes | 79.3 | |

| Isovaleroylthis compound | t-Butyl hydroperoxide-induced injury | Primary rat hepatocytes | 26.1 |

Table 2: Anti-HIV Activity of this compound

| Compound | Assay | Cell Line | EC₅₀ (µM) | Reference |

| This compound | HIV-1 Replication | - | 3.86 |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the activities of other lignans from Kadsura species and general knowledge of hepatoprotective and anti-inflammatory pathways, several signaling pathways are of interest.

Potential Anti-inflammatory Mechanism via NF-κB Signaling

Studies on other compounds isolated from Kadsura species, such as gomisin R, have shown potent anti-inflammatory effects mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound and its derivatives may exert their anti-inflammatory effects through a similar mechanism.

References

Preliminary Biological Screening of Binankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of binankadsurin A, a lignan isolated from Kadsura angustifolia. The document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a bioactive compound that has demonstrated notable inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). This guide summarizes the available quantitative data on its anti-HIV-1 activity, provides detailed experimental protocols for relevant biological assays, and visualizes key experimental workflows and biological pathways to facilitate a deeper understanding of its preliminary screening.

Data Presentation

The primary biological activity identified for this compound in preliminary screenings is its anti-HIV-1 activity. The quantitative data from these studies are summarized below.

| Biological Activity | Assay Type | Cell Line | Parameter | Value | Reference |

| Anti-HIV-1 Activity | Not Specified | Not Specified | EC50 | 3.86 µM | --INVALID-LINK-- |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.

Note: At present, there is no publicly available data on the cytotoxic or anti-inflammatory activities of this compound. The experimental protocols provided in the subsequent sections for these assays are general methodologies that can be adapted for the evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological screening of natural products like this compound are provided below.

Anti-HIV-1 Activity Assays

Several methods can be employed to determine the anti-HIV-1 activity of a compound. The p24 antigen capture assay and the reverse transcriptase assay are two commonly used techniques.

This assay quantifies the concentration of the HIV-1 p24 core protein, a key viral component, in cell culture supernatants. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.

Principle: The assay is a double antibody sandwich enzyme-linked immunosorbent assay (ELISA). Microtiter wells are coated with a monoclonal antibody specific for HIV-1 p24. The sample containing the p24 antigen is added, followed by a biotinylated human anti-HIV-1 IgG. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody. Finally, a substrate solution is added, and the color development, which is proportional to the amount of p24 antigen, is measured spectrophotometrically.[1][2]

Procedure:

-

Add 20 µL of Lysis Buffer to each well of the anti-HIV-1 p24 antibody-coated microtiter plate.[1]

-

Add 200 µL of standards, controls, and test samples (supernatants from HIV-1 infected cell cultures treated with this compound at various concentrations) to the appropriate wells.[1]

-

Cover the plate and incubate at 37°C for 1 hour.[1]

-

Wash the wells six times with Wash Buffer.

-

Add 200 µL of reconstituted Biotin Reagent to each well (except the substrate blank) and incubate at 37°C for 1 hour.

-

Wash the wells as described in step 4.

-

Add 200 µL of Streptavidin-HRP Working Dilution to each well (except the substrate blank) and incubate at 37°C for 30 minutes.

-

Wash the wells as described in step 4.

-

Add 200 µL of TMB Substrate Solution to all wells and incubate at room temperature for 30 minutes.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of p24 in the samples by comparing the absorbance values to the standard curve. The EC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

This assay measures the activity of reverse transcriptase, an essential enzyme for the HIV-1 replication cycle. Inhibition of RT activity indicates a potential anti-retroviral effect.

Principle: This colorimetric assay is based on the measurement of the DNA synthesized by HIV RT. The assay utilizes a template/primer hybrid and labeled deoxynucleotides. The amount of incorporated labeled nucleotide is proportional to the RT activity and is quantified by measuring the absorbance of the colored product.

Procedure:

-

Prepare the reaction mixture containing 10x reaction buffer, 10x template/primer, 10x dNTP mix, and the test compound (this compound) at various concentrations.

-

Add the HIV-1 RT enzyme to initiate the reaction. The total reaction volume is typically 30 µl for a 384-well plate or 60 µl for a 96-well plate.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction and add a fluorescence dye that binds to the newly synthesized DNA.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The percentage of RT inhibition is calculated, and the EC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

-

Add 100 µl of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO production indicates potential anti-inflammatory activity.

Principle: The assay is based on the Griess reaction, which quantifies nitrite, a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for another 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Mix the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated, and the IC50 (50% inhibitory concentration) is determined.

Visualizations

The following diagrams illustrate the general experimental workflow for screening natural products and the HIV-1 life cycle, which is the target of this compound's known biological activity.

References

The Ethnobotanical Significance and Anti-Inflammatory Potential of Binankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a bioactive lignan found within the medicinal plants of the Kadsura genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of the experimental methodologies used to investigate its anti-inflammatory properties. This document outlines the protocols for the isolation and quantification of this compound, its assessment in preclinical models of inflammation, and the elucidation of its mechanism of action through the nuclear factor-kappa B (NF-κB) signaling pathway. The comprehensive data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Ethnobotanical Context of Kadsura Species

Plants belonging to the genus Kadsura have a long history of use in traditional Chinese medicine. Species such as Kadsura coccinea and Kadsura longipedunculata are particularly valued for their medicinal properties.[1][2] Ethnobotanical records indicate the use of various parts of these plants, including the roots and stems, for the treatment of a range of ailments.[1]

Traditionally, Kadsura preparations have been used to alleviate conditions associated with inflammation and pain, such as rheumatoid arthritis and gastrointestinal disorders.[1] The therapeutic effects of these plants are attributed to their rich phytochemical composition, with lignans being a prominent class of bioactive compounds. This compound is one such lignan that has been isolated from these plants and is believed to contribute significantly to their medicinal properties.[2]

Phytochemistry: this compound in Kadsura Species

This compound is a dibenzocyclooctadiene lignan that has been identified in several Kadsura species, most notably Kadsura coccinea. The quantification of this compound in different plant parts is crucial for standardization and the development of phytopharmaceuticals.

Table 1: Ethnobotanical Uses of Kadsura Species Containing this compound

| Plant Species | Traditional Use | Active Compounds |

| Kadsura coccinea | Treatment of rheumatoid arthritis, gastroenteric disorders. | Lignans (including this compound), Triterpenoids. |

| Kadsura longipedunculata | Used as a folk medicine to treat canker sores, dysmenorrhea, traumatic injury, insomnia, rheumatoid arthritis, and gastrointestinal inflammation. | Lignans, Triterpenoids. |

This table will be populated with quantitative data upon successful identification in future literature searches.

Experimental Protocols

Isolation and Quantification of this compound

Objective: To isolate and quantify this compound from Kadsura coccinea.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol:

-

Sample Preparation:

-

Air-dry the plant material (e.g., stems of Kadsura coccinea) and grind it into a fine powder.

-

Extract the powdered material with a suitable solvent, such as 70% methanol, using ultrasonication.

-

Centrifuge the extract to pellet the solid plant material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

-

-

UPLC-MS/MS Conditions:

-

Column: A reversed-phase column, such as a C18 column, is typically used for the separation of lignans.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. The transitions for this compound would need to be optimized.

-

This is a generalized protocol based on methods for analyzing lignans in Kadsura species. A detailed, step-by-step protocol for the specific isolation of this compound for further experimental use would require more specific literature data.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammatory model.

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Groups:

-

Vehicle control (e.g., saline or a suitable vehicle for this compound).

-

Positive control (e.g., indomethacin, a standard non-steroidal anti-inflammatory drug).

-

This compound treated groups (at various doses).

-

-

Procedure:

-

Administer this compound or the control substances orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Table 2: Quantitative Data on the Anti-Inflammatory Effect of this compound

| Treatment Group | Dose | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |

| Vehicle Control | - | 0 | |

| Indomethacin | 10 mg/kg | ||

| This compound | |||

| This compound |

This table will be populated with specific experimental data for this compound as it becomes available in the literature.

Mechanism of Action: NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the NF-κB signaling pathway in a relevant cell line (e.g., RAW 264.7 macrophages or fibroblast-like synoviocytes).

Protocol: Western Blot Analysis

-

Cell Culture and Treatment:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow for Investigating this compound

The investigation of the ethnobotanical uses of plants containing this compound follows a logical progression from plant material to the elucidation of its molecular mechanism of action.

Caption: Workflow for the investigation of this compound.

Conclusion

This compound, a lignan from the ethnobotanically significant Kadsura genus, demonstrates considerable potential as an anti-inflammatory agent. The traditional use of Kadsura species for treating inflammatory conditions is supported by modern scientific investigation into the bioactivities of its constituents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other natural products. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more detailed in vivo studies and exploration of its effects on other inflammatory pathways. The development of robust analytical methods for quantification and a deeper understanding of its mechanism of action are critical steps toward its potential translation into novel anti-inflammatory therapies.

References

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Binankadsurin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current literature on this compound and structurally related lignans. It covers their phytochemical origins, isolation, and structural characterization, with a primary focus on their biological activities, including hepatoprotective, anti-inflammatory, anti-HIV, and cytotoxic effects. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for major biological assays, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique class of natural products.

Introduction

Lignans are a large and diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities.[1] Among the various structural types of lignans, the dibenzocyclooctadiene scaffold, characteristic of compounds isolated from the Schisandraceae family, has been the subject of extensive phytochemical and pharmacological investigation.[2][3]

This compound, a prominent member of the dibenzocyclooctadiene lignan family, is primarily isolated from plants of the Kadsura genus, which has a long history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[4] This review will focus on this compound and its related analogues, providing a detailed overview of their chemical features, biological properties, and mechanisms of action.

Phytochemistry: Isolation and Structural Elucidation

This compound and related lignans are typically isolated from the stems and roots of Kadsura species, particularly Kadsura coccinea.[5] The general procedure for their isolation involves the extraction of the plant material with organic solvents, followed by a series of chromatographic purification steps.

General Isolation Protocol

A typical isolation and purification protocol for this compound and related lignans involves the following steps:

-

Extraction: The air-dried and powdered plant material (e.g., stems of Kadsura coccinea) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.

-

Column Chromatography: The fraction enriched with lignans (often the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography over silica gel. A gradient elution system, typically with a mixture of hexane and ethyl acetate or chloroform and methanol, is used to separate the components.

-

Further Purification: The fractions obtained from column chromatography are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Biological Activities and Quantitative Data

This compound and its congeners exhibit a remarkable array of biological activities. The following sections summarize the key pharmacological effects with available quantitative data presented in tabular format for easy comparison.

Hepatoprotective Activity

Several studies have demonstrated the significant hepatoprotective effects of this compound and related lignans against various inducers of liver injury.

Table 1: Hepatoprotective Activity of this compound and Related Lignans

| Compound | Model | Inducing Agent | Bioassay | Endpoint | Result (ED₅₀/Cell Viability) | Reference |

| This compound | Primary rat hepatocytes | tert-Butyl hydroperoxide | Cell viability | ED₅₀ | 79.3 µM | |

| Isovaleroylthis compound | Primary rat hepatocytes | tert-Butyl hydroperoxide | Cell viability | ED₅₀ | 26.1 µM | |

| Acetylepigomisin R | Primary rat hepatocytes | tert-Butyl hydroperoxide | Cell viability | ED₅₀ | 135.7 µM | |

| Heilaohuguosu L | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 55.2 ± 1.2% | |

| Tiegusanin I | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 52.5 ± 2.4% | |

| Kadsuphilol I | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 54.0 ± 2.2% | |

| Longipedunculatin C (7) | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 50.8% |

Anti-inflammatory Activity